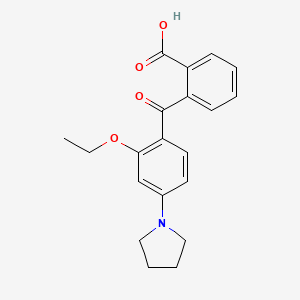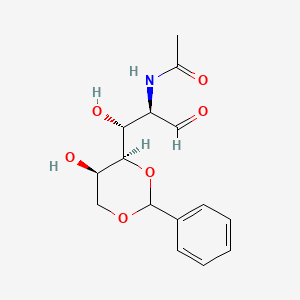![molecular formula C16H15ClN2O2S B15210598 4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 29914-33-8](/img/structure/B15210598.png)
4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Benzenesulfonamide Moiety: The final step involves the sulfonation of the chlorophenyl-pyrrole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(4-Bromophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
4-(4-(4-Methylphenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
29914-33-8 |
|---|---|
Molekularformel |
C16H15ClN2O2S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-2,3-dihydropyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-3-1-12(2-4-14)13-9-10-19(11-13)15-5-7-16(8-6-15)22(18,20)21/h1-8,11H,9-10H2,(H2,18,20,21) |
InChI-Schlüssel |
CUWCVYDDAUTQBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
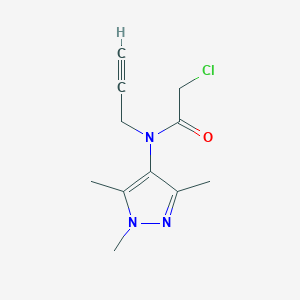

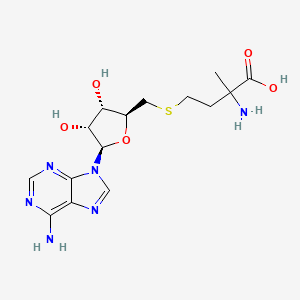
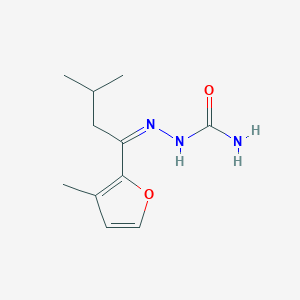
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)

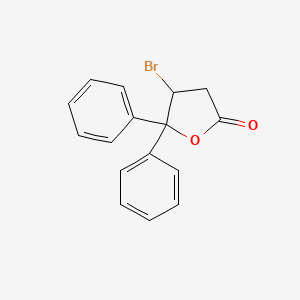
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
